3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Description
3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-methylphenyl group at position 1 and a sulfonamide-linked tetrahydrothiophene moiety at position 2. The pyrrolidine-2,5-dione (succinimide) core is a common pharmacophore in bioactive molecules, often associated with interactions with neurotransmitter receptors or enzymes.
Properties
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-10-2-4-12(5-3-10)17-14(18)8-13(15(17)19)16-11-6-7-22(20,21)9-11/h2-5,11,13,16H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVACWMXHVRPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 273.33 g/mol. The structure comprises a pyrrolidine core, a thiophene moiety, and various functional groups that contribute to its biological activity.
Biological Activities
Preliminary studies have indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Research has demonstrated that derivatives of pyrrolidine compounds possess significant anticancer properties. For instance, compounds similar to this one have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The MTT assay results suggest that these compounds can inhibit cell proliferation effectively compared to standard treatments like doxorubicin .
- Antinociceptive and Anticonvulsant Effects : The compound has been evaluated for its antinociceptive properties using models such as the hot plate test. It exhibited moderate inhibition of neuronal voltage-sensitive sodium channels and L-type calcium channels, indicating potential use in pain management .
- Anti-inflammatory Properties : Studies have shown that derivatives can inhibit pro-inflammatory cytokines (IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a mechanism through which the compound may exert anti-inflammatory effects .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Interactions : The compound's ability to interact with various receptors, including TRPV1 for analgesic effects, has been studied. This interaction may play a crucial role in its antinociceptive activity .
- Inhibition of Cellular Proliferation : The structural components allow for interactions that inhibit cell cycle progression in cancer cells, leading to reduced proliferation rates .
- Cytokine Modulation : By affecting cytokine production, the compound may modulate inflammatory responses, contributing to its anti-inflammatory properties .
Case Studies
Several case studies have reported on the pharmacological effects of similar compounds:
- A study involving a series of pyrrole derivatives demonstrated significant antiproliferative effects on MCF-7 and HepG2 cells. The results indicated that specific substitutions on the pyrrole ring enhanced biological activity .
- Another investigation highlighted the synthesis of imide derivatives based on pyrrole structures, which were screened for their anticancer properties using the MTT assay. Results showed promising activity against liver and breast cancer cell lines .
Data Tables
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The compound is compared below with structurally related pyrrolidine-2,5-dione derivatives, focusing on substituents, synthesis, and biological activity.
Table 1: Key Comparisons
Key Findings and Divergences
Substituent Impact on Bioactivity: The target compound’s sulfonamide group (vs. thioether or indole in analogs) may enhance polarity and CNS penetration . Analog 3’s alkenyl chain facilitates protein conjugation, suggesting divergent applications compared to the target compound .
Synthetic Efficiency :
- Palladium-catalyzed methods (e.g., Analog 3 synthesis) achieve higher yields (82%) compared to multi-step indole derivatives (e.g., Analog 1) .
- The target compound’s synthesis likely requires sulfone formation and regioselective amination, which may reduce scalability .
Sulfonamide groups generally improve solubility over thioethers (e.g., Analog 2), but may increase metabolic instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
